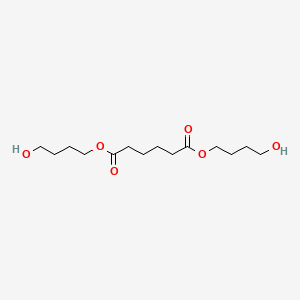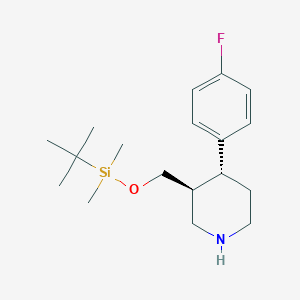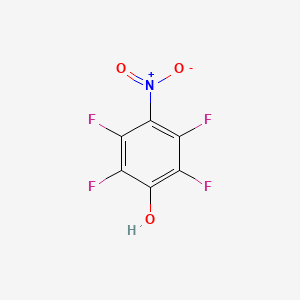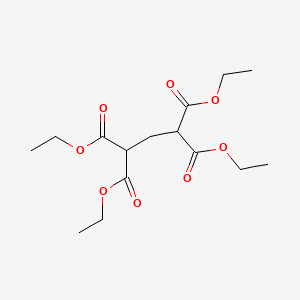
Tetraethyl 1,1,3,3-propanetetracarboxylate
Overview
Description
Tetraethyl 1,1,3,3-propanetetracarboxylate is an organic compound with the molecular formula C15H24O8. It is a tetraester derivative of 1,1,3,3-propanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a central propane backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyl 1,1,3,3-propanetetracarboxylate can be synthesized through the reaction of substituted malonic ester with methylene bromide. This reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the tetraester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of the desired tetraester .
Chemical Reactions Analysis
Types of Reactions: Tetraethyl 1,1,3,3-propanetetracarboxylate undergoes various chemical reactions, including:
Esterification: The compound can participate in further esterification reactions to form more complex esters.
Amidification: It can react with amines to form amides, which are useful in the synthesis of polyamide dendrimers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Amidification: Requires amines and coupling agents such as carbodiimides.
Hydrolysis: Uses water and either acidic or basic catalysts.
Major Products Formed:
Esterification: Produces more complex esters.
Amidification: Yields amides and polyamide dendrimers.
Hydrolysis: Results in carboxylic acids.
Scientific Research Applications
Tetraethyl 1,1,3,3-propanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of dendrimers and other complex molecules.
Biology: Employed in the preparation of biologically active compounds.
Industry: Applied in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tetraethyl 1,1,3,3-propanetetracarboxylate primarily involves its reactivity as an ester. The ester groups can undergo nucleophilic substitution reactions, which are essential in the formation of amides and other derivatives. The compound’s ability to form dendrimers is particularly significant in drug delivery, where it can encapsulate drugs and release them in a controlled manner .
Comparison with Similar Compounds
- Tetraethyl 1,1,2,3-propanetetracarboxylate
- Methylenebismalonic acid diethyl ester
- 2,4-Bis-ethoxycarbonyl-pentanedioic acid diethyl ester
Comparison: Tetraethyl 1,1,3,3-propanetetracarboxylate is unique due to its specific ester configuration, which provides distinct reactivity and applications. Compared to similar compounds, it offers advantages in the synthesis of dendrimers and other complex molecules, making it valuable in both research and industrial contexts .
Properties
IUPAC Name |
tetraethyl propane-1,1,3,3-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-5-20-12(16)10(13(17)21-6-2)9-11(14(18)22-7-3)15(19)23-8-4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXISDYTRDNZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277430 | |
| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-66-6 | |
| Record name | NSC2322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


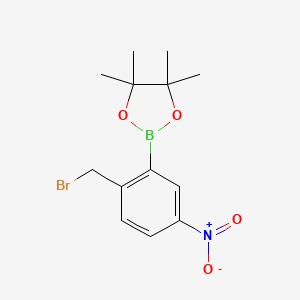
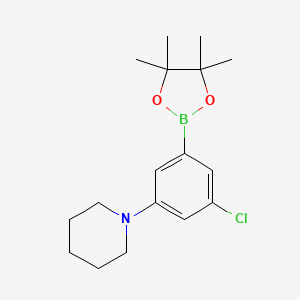

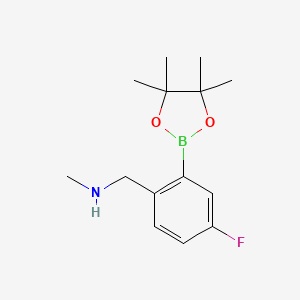
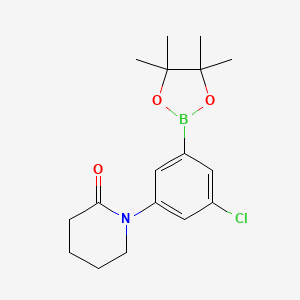
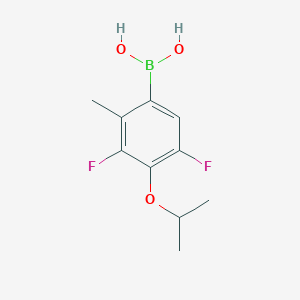
![2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B3049534.png)

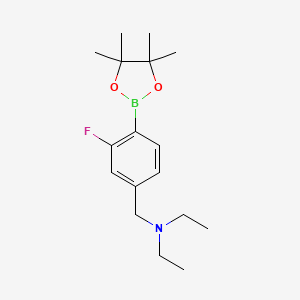
![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)

